(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid

orthogonal protection solid-phase peptide synthesis deprotection selectivity

(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid (CAS 83846-88-2) is an enantiopure, Nα‑protected phenylglycine derivative in which the classical 2,2,2‑trichloroethoxycarbonyl (Troc) group masks the α‑amino function. The compound bears a free C‑terminal carboxylic acid, making it directly suitable for solid‑phase peptide synthesis (SPPS) and solution‑phase fragment couplings.

Molecular Formula C11H10Cl3NO4
Molecular Weight 326.6 g/mol
CAS No. 83846-88-2
Cat. No. B12689323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
CAS83846-88-2
Molecular FormulaC11H10Cl3NO4
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl
InChIInChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1
InChIKeyLROKCBKQEZCUKI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid – An Orthogonal Troc-Protected Phenylglycine Building Block for Complex Peptide Synthesis, CAS 83846-88-2


(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid (CAS 83846-88-2) is an enantiopure, Nα‑protected phenylglycine derivative in which the classical 2,2,2‑trichloroethoxycarbonyl (Troc) group masks the α‑amino function [1]. The compound bears a free C‑terminal carboxylic acid, making it directly suitable for solid‑phase peptide synthesis (SPPS) and solution‑phase fragment couplings. Troc‑protected amino acids are historically valued as orthogonal handles that can be selectively removed under mild, non‑acidic, non‑basic conditions – a feature that distinguishes them from the widely used Fmoc, Boc, and Cbz counterparts [2]. This derivative is particularly relevant for the assembly of glycopeptide antibiotics, most notably vancomycin, where maintenance of chiral integrity at the phenylglycine residue is critical [3].

Why Generic Substitution Fails for (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid (CAS 83846-88-2) – Orthogonal Demands Across Fmoc, Boc and Cbz Chemistries


Simply replacing Troc‑protected phenylglycine with an N‑Fmoc, N‑Boc, or N‑Cbz analog introduces incompatible reactivity or deprotection chemistries in multi‑step synthetic routes. Fmoc‑based building blocks require repeated piperidine‑mediated deprotection that can promote epimerization of the phenylglycine α‑center at each cycle [1]. Boc‑protected derivatives demand strongly acidic cleavage, which is incompatible with acid‑labile linkers used in SPPS and many side‑chain protecting groups [2]. Cbz‑protected forms rely on hydrogenolysis, a process that simultaneously saturates alkenes and reduces nitro, azido, or benzyl ether functionalities found in complex glycopeptide intermediates; moreover, Cbz is unstable to HBr/AcOH conditions commonly used for Boc removal [2]. The Troc group overcomes these orthogonal limitations by remaining intact during piperidine‑mediated Fmoc removal and during TFA‑mediated Boc deprotection, and it is cleaved under mechanistically distinct Zn/AcOH reductive elimination conditions that leave base‑ and acid‑labile groups untouched [2]. Consequently, the Troc‑phenylglycine derivative is not interchangeable with other N‑protected phenylglycine building blocks in convergent synthetic strategies that demand true orthogonality.

Quantitative Differentiation Evidence for (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid (CAS 83846-88-2) vs. Closest Analogs


Orthogonal Deprotection Selectivity: Troc Survives Conditions That Fully Remove Boc and Fmoc Groups

The Troc group is stable under the standard acidic conditions used to remove the Boc group (TFA) and under the standard basic conditions used to remove the Fmoc group (piperidine). This permits highly selective protection/deprotection sequences that are impossible with Fmoc, Boc, or Cbz analogs alone [1]. This orthogonal stability is directly documented by Iris Biotech, which states that Troc “can be removed in the presence of Trifluoroacetamides, Aloc, Boc, Fmoc, and Cbz groups. It easily survives the conditions for removing Boc and Fmoc” while Cbz is unstable toward hydrogenolysis and TFA/HBr [1].

orthogonal protection solid-phase peptide synthesis deprotection selectivity

Validated in Total Synthesis: Troc-Phenylglycine as a Key Intermediate for the Vancomycin C-O-D Ring

In the asymmetric total synthesis of vancomycin, a Troc‑protected phenylglycine derivative (I) was deployed as one of two non‑proteinogenic amino acid building blocks required for the construction of the fully functionalized C‑O‑D ring system [1]. This demonstrates that the Troc‑phenylglycine building block is compatible with the demanding, multi‑step reaction sequences (biaryl ether formation via intramolecular SNAr, peptide coupling, and orthogonal deprotection) required for glycopeptide antibiotic assembly [1].

glycopeptide antibiotic total synthesis vancomycin

Regioselectivity and Yield in Iridium-Catalyzed Allylation: TrocNH2 Outperforms FmocNH2 and CbzNH2

In a direct, iridium‑catalyzed enantioselective allylation of carbamates, TrocNH2 (the carbamate derived from the Troc protecting group) provided the highest branched‑to‑linear ratio (96:4) and the highest isolated yield (80%) compared with FmocNH2 (83:17 ratio, 57% yield) and CbzNH2 (80:20 ratio, 74% yield), while maintaining high enantioselectivity (95% ee) [1]. This head‑to‑head comparison demonstrates that the Troc carbamate can deliver superior regiocontrol and reaction efficiency in synthetic transformations relevant to functionalized amine construction [1].

carbamate protecting groups enantioselective catalysis allylic amination

Phenylglycine Racemization Risk: Orthogonal Protection Minimizes Base‑Exposure Cycles vs. Fmoc Chemistry

Phenylglycine residues are exceptionally prone to epimerization during Fmoc‑based SPPS, with literature demonstrating significant racemization under standard piperidine deprotection and coupling cycles [1]. The use of Troc as the α‑amino protecting group eliminates the need for repeated exposure to basic piperidine conditions, thereby avoiding the principal pathway for α‑center epimerization that plagues Fmoc‑protected phenylglycine building blocks [1][2]. While no direct racemization‑rate comparison between Troc‑Phg‑OH and Fmoc‑Phg‑OH has been published, the mechanistic basis is well established.

racemization suppression phenylglycine epimerization SPPS

Research and Industrial Application Scenarios for (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid (CAS 83846-88-2)


Total Synthesis of Glycopeptide Antibiotics (Vancomycin, Teicoplanin Class)

The Troc‑protected phenylglycine building block has been validated as a key intermediate in the asymmetric total synthesis of the vancomycin C‑O‑D ring [1]. Synthetic groups pursuing vancomycin analogs, structure‑activity relationship studies of glycopeptide antibiotics, or biosynthetic intermediate mimics should procure this compound – rather than Fmoc, Boc, or Cbz analogs – because the Troc group provides the orthogonal protection required to execute sequential deprotection steps that are incompatible with conventional protecting‑group chemistries. Fmoc‑phenylglycine cannot survive the orthogonal deprotection sequences needed for such complex architectures, while Cbz is vulnerable to hydrogenolysis conditions that reduce sensitive functional groups [2][3].

Solid‑Phase Peptide Synthesis (SPPS) of Epimerization‑Prone Phenylglycine‑Containing Sequences

Phenylglycine is well‑documented as a highly epimerization‑prone residue under Fmoc‑SPPS conditions [4]. The free carboxylic acid of (S)‑Troc‑phenylglycine allows direct resin loading and subsequent peptide elongation without exposing the α‑amino group to repetitive piperidine deprotection cycles. This provides a strategic advantage for synthesizing diastereomerically pure phenylglycine‑containing peptides, such as glycopeptide antibiotic (GPA) thioester precursor peptides, where stereochemical purity at the terminal phenylglycine residue has been shown to be essential for enzymatic cyclisation [5]. Procurement of the Troc derivative is therefore the preferred choice when stereochemical fidelity is paramount and Fmoc chemistry poses an unacceptable racemization risk.

Construction of Orthogonally Protected Amino Acid Libraries for Multistep Fragment Coupling

In convergent peptide and glycopeptide synthesis strategies that require late‑stage, selective deprotection of one amine among several, the Troc‑protected phenylglycine building block enables synthetic sequences where Fmoc, Boc, and Cbz groups are selectively removed in the presence of an intact Troc group [3]. This orthogonal compatibility was experimentally confirmed in the context of oligosaccharide and glycopeptide assembly, where Fmoc/O‑Lev/Troc orthogonal protecting‑group sets were used for iterative deprotection and glycosylation [6]. Researchers building protected‑intermediate libraries for combinatorial or medicinal chemistry programs should select this compound when a protecting group that is stable to both piperidine, TFA, and hydrogenolysis is needed.

Enantioselective Synthesis of Chiral Allylic Amine Building Blocks

Based on the demonstrated superior regioselectivity (96:4 branched:linear) and yield (80%) of TrocNH2 in Ir‑catalyzed allylation relative to FmocNH2 and CbzNH2 [7], this Troc‑protected phenylglycine scaffold can be leveraged for the construction of enantiomerically enriched allylic amine intermediates in medicinal chemistry and natural product synthesis programs. The Troc carbamate provides the highest proportion of the desired branched isomer among the alkoxycarbonyl carbamates tested, which translates directly to higher isolated yields of the target chiral amine building block and lower purification costs.

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